[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate [(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate [(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate is a natural product found in Montanoa tomentosa with data available.
Brand Name: Vulcanchem
CAS No.: 115995-12-5
VCID: VC20859778
InChI: InChI=1S/C20H22O7/c1-8(2)6-13(22)26-17-11(5)15-12(21)7-9(3)20(15,25)18-14(16(17)23)10(4)19(24)27-18/h6-7,14,16-18,23,25H,4H2,1-3,5H3/t14-,16-,17-,18+,20-/m1/s1
SMILES: CC1=CC(=O)C2=C(C(C(C3C(C12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate

CAS No.: 115995-12-5

Cat. No.: VC20859778

Molecular Formula: C20H22O7

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate - 115995-12-5

Specification

Description [(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate is a natural product found in Montanoa tomentosa with data available.
CAS No. 115995-12-5
Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
IUPAC Name [(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Standard InChI InChI=1S/C20H22O7/c1-8(2)6-13(22)26-17-11(5)15-12(21)7-9(3)20(15,25)18-14(16(17)23)10(4)19(24)27-18/h6-7,14,16-18,23,25H,4H2,1-3,5H3/t14-,16-,17-,18+,20-/m1/s1
Standard InChI Key AGGJZXSACXUOJX-ILCCUAOLSA-N
Isomeric SMILES CC1=CC(=O)C2=C([C@H]([C@@H]([C@@H]3[C@@H]([C@@]12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C
SMILES CC1=CC(=O)C2=C(C(C(C3C(C12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C
Canonical SMILES CC1=CC(=O)C2=C(C(C(C3C(C12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator